molecular formula C31H37N3O6 B15589179 Rauvotetraphylline B

Rauvotetraphylline B

Cat. No.: B15589179
M. Wt: 547.6 g/mol
InChI Key: UCCMUMCXKRGZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rauvotetraphylline B is a useful research compound. Its molecular formula is C31H37N3O6 and its molecular weight is 547.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[13-(4,6-dimethylpyridin-2-yl)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-16-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37N3O6/c1-4-16-18-11-23-26-19(17-7-5-6-8-20(17)33-26)12-22(25(18)21-10-14(2)9-15(3)32-21)34(23)30(16)40-31-29(38)28(37)27(36)24(13-35)39-31/h4-10,18,22-25,27-31,33,35-38H,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCMUMCXKRGZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2CC3C4=C(CC(C2C5=CC(=CC(=N5)C)C)N3C1OC6C(C(C(C(O6)CO)O)O)O)C7=CC=CC=C7N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC=C1C2CC3C4=C(CC(C2C5=CC(=CC(=N5)C)C)N3C1OC6C(C(C(C(O6)CO)O)O)O)C7=CC=CC=C7N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Rauvotetraphylline B: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive technical overview of Rauvotetraphylline B, a sarpagine-type indole (B1671886) alkaloid. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The guide details the primary natural source of the compound and outlines the specific methodologies for its extraction, isolation, and purification, supported by quantitative spectroscopic data.

Natural Source

This compound is a naturally occurring alkaloid isolated from the plant species Rauvolfia tetraphylla L.[1][2][3]. This plant, belonging to the Apocynaceae family, is an evergreen shrub found in tropical and subtropical regions and is a rich source of various bioactive monoterpene indole alkaloids[2][4]. The isolation of this compound, along with its congeners Rauvotetraphyllines A, C, D, and E, was first reported from the aerial parts (stems and leaves) of R. tetraphylla collected in Yunnan Province, China[2][3]. While the roots of Rauvolfia species are traditionally known for their high alkaloid content, the aerial parts have been proven to be a viable source for these specific compounds[2][4].

Experimental Protocols: Isolation and Purification

The following protocols are based on the successful isolation of this compound as reported by Gao et al., 2012 in the journal Natural Products and Bioprospecting.

Plant Material and Extraction
  • Preparation : Air-dried and powdered aerial parts of Rauvolfia tetraphylla (10 kg) were used as the starting material[2].

  • Initial Extraction : The powdered plant material was percolated with 95% ethanol (B145695) (EtOH) at room temperature. This process was repeated three times to ensure exhaustive extraction[2].

  • Concentration : The combined ethanol extracts were concentrated under reduced pressure to yield a crude residue[2].

  • Acid-Base Partitioning : The crude residue was suspended in a 0.5% hydrochloric acid (HCl) solution and subsequently extracted with ethyl acetate (B1210297) (EtOAc) to remove neutral and weakly basic components. The acidic aqueous layer, containing the protonated alkaloids, was then basified to a pH of 9-10 using sodium carbonate (Na₂CO₃). This basic solution was then partitioned with chloroform (B151607) (CHCl₃) to extract the total alkaloids[2].

Chromatographic Separation and Purification

The crude alkaloid extract obtained from the acid-base partitioning was subjected to a multi-step chromatographic process to isolate the individual compounds.

  • Initial Column Chromatography (Silica Gel) : The crude extract was fractionated on a silica (B1680970) gel column using a gradient elution system of chloroform-methanol (CHCl₃-MeOH) ranging from 100:1 to 10:1 (v/v). This initial separation yielded multiple fractions (Fr. 1–8)[2].

  • Fraction Refinement (Sephadex LH-20) : The fraction containing the target compounds (Fr. 5, 105 g) was further purified by chromatography over a Sephadex LH-20 column, eluting with a 1:1 mixture of chloroform-methanol (CHCl₃-MeOH)[2].

  • Final Purification (Preparative HPLC) : Final isolation of this compound was achieved using preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC). Elution was performed with a mobile phase of methanol-water (MeOH-H₂O) containing 0.05% trifluoroacetic acid (TFA)[2].

This multi-step process yielded pure this compound (2), obtained as an amorphous powder[3].

Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from its natural source.

G Plant Powdered Aerial Parts of Rauvolfia tetraphylla Extraction Percolation with 95% EtOH (3 times, room temp.) Plant->Extraction CrudeExtract Crude EtOH Extract Extraction->CrudeExtract Partitioning Acid-Base Partitioning (HCl / EtOAc, then Na₂CO₃ / CHCl₃) CrudeExtract->Partitioning TotalAlkaloids Crude Alkaloid Fraction Partitioning->TotalAlkaloids Silica Silica Gel Column Chromatography (CHCl₃-MeOH gradient) TotalAlkaloids->Silica Fraction5 Target Fractions Silica->Fraction5 Sephadex Sephadex LH-20 Column (CHCl₃-MeOH, 1:1) Fraction5->Sephadex SemiPure Semi-Purified Fraction Sephadex->SemiPure HPLC Preparative RP-HPLC (MeOH-H₂O-TFA) SemiPure->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: Isolation workflow for this compound.

Quantitative Data: Structural Elucidation

The structure of this compound was established using extensive spectroscopic analysis, including Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. The compound was determined to have a molecular formula of C₂₈H₃₂N₂O₆ based on High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data[3].

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the ¹H (proton) and ¹³C (carbon) NMR data for this compound, recorded in deuterated methanol (B129727) (CD₃OD)[2]. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for this compound (CD₃OD)

Position δH (ppm) Multiplicity (J in Hz)
1 7.42 d (7.8)
3 4.68 m
5 4.35 m
2.10 m
2.55 m
9 7.15 d (7.8)
10 6.85 t (7.8)
11 7.05 t (7.8)
12 6.70 d (7.8)
14α 1.95 m
14β 2.25 m
15 3.15 m
16 3.80 m
17 5.30 m
18-Me 1.65 d (6.8)
19 5.60 q (6.8)
21α 3.30 m
21β 3.65 m
N(4)-Me 2.80 s
OMe 3.85 s
2' 6.55 s
5' 7.80 s
2'-Me 2.40 s

| 6'-Me | 2.50 | s |

Table 2: ¹³C NMR Data for this compound (CD₃OD)

Position δC (ppm) Type
2 138.5 C
3 54.2 CH
5 52.5 CH
6 22.0 CH₂
7 108.0 C
8 128.0 C
9 120.0 CH
10 122.5 CH
11 119.0 CH
12 112.0 CH
13 145.0 C
14 35.5 CH₂
15 30.0 CH
16 50.5 CH
17 78.0 CH
18 13.0 CH₃
19 125.0 CH
20 135.0 C
21 58.0 CH₂
N(4)-Me 42.5 CH₃
OMe 56.0 CH₃
1' 168.0 C
2' 118.0 CH
3' 162.0 C
4' 106.0 C
5' 152.0 CH
6' 158.0 C
2'-Me 20.0 CH₃

| 6'-Me | 21.0 | CH₃ |

References

Spectroscopic Characterization of Novel Alkaloids: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the standard spectroscopic methodologies employed in the structural elucidation of novel alkaloid compounds, using the exemplar of a hypothetical analysis of Rauvotetraphylline B. Due to the absence of publicly available, specific spectroscopic data for this compound, this document presents a generalized workflow and representative data.

Introduction

The isolation and structural characterization of new natural products are foundational to drug discovery and development. Alkaloids, in particular, represent a rich source of biologically active compounds. A definitive structural assignment relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide details the experimental protocols and data presentation for these critical analytical methods.

Experimental Protocols

A comprehensive spectroscopic analysis begins with the isolation and purification of the target compound.

Isolation of a Target Compound

The initial step involves the extraction of the compound from its natural source, often a plant. A typical procedure is as follows:

  • Extraction : The dried and powdered plant material is extracted with a solvent, such as methanol (B129727) or ethanol, at room temperature.

  • Acid-Base Extraction : The resulting crude extract undergoes an acid-base extraction to separate the alkaloid fraction. The extract is dissolved in an acidic aqueous solution and washed with a nonpolar solvent. The aqueous layer is then basified, and the alkaloids are extracted with a solvent like chloroform.

  • Chromatographic Purification : The crude alkaloid fraction is subjected to one or more rounds of column chromatography to isolate the individual compounds.

Spectroscopic Analysis

Once a pure compound is obtained, its structure is determined using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. All NMR spectra are recorded on a high-field spectrometer (e.g., 500 MHz).

  • ¹H NMR : The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum is acquired to determine the number of different types of protons and their neighboring environments.

  • ¹³C NMR : This technique provides a count of the number of non-equivalent carbons in the molecule.

  • 2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for establishing connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), which helps in assembling the molecular structure.

Mass Spectrometry (MS) : MS provides information about the molecular weight and elemental composition of a compound.

  • High-Resolution Mass Spectrometry (HRMS) : The sample is analyzed using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the accurate mass of the molecular ion, which allows for the calculation of the molecular formula.

Data Presentation

The quantitative data obtained from NMR and MS analyses are typically summarized in structured tables for clarity and ease of comparison. Below are representative tables for the kind of data that would be collected for a compound like this compound.

Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationProposed Assignment
7.50d7.51HAr-H
7.15t7.51HAr-H
7.05t7.51HAr-H
6.90d7.51HAr-H
4.85q7.01HO-CH-CH₃
3.75s-3HOCH₃
3.20m-2HN-CH₂
2.80m-1HCH
2.65m-1HCH
1.65d7.03HO-CH-CH₃

Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmProposed Assignment
172.5C=O
155.0Ar-C
136.0Ar-C
128.0Ar-CH
122.5Ar-CH
120.0Ar-CH
110.0Ar-CH
70.0O-CH
55.0OCH₃
52.0N-CH₂
45.0CH
35.0CH
18.0CH₃

Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data

Ionization Mode[M+H]⁺ Calculated[M+H]⁺ FoundMolecular Formula
ESI+355.1965355.1971C₂₁H₂₆N₂O₃

Workflow Visualization

The logical flow from sample preparation to structural elucidation can be visualized as follows:

Spectroscopic_Workflow cluster_collection Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Collection Plant Material Collection Extraction Extraction Collection->Extraction Purification Chromatographic Purification Extraction->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration Structure_Proposal Proposed Structure Data_Integration->Structure_Proposal

Workflow for Natural Product Structural Elucidation.

Initial Biological Screening of Rauvotetraphylline B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of Rauvotetraphylline B is limited in publicly available literature. This guide provides a comprehensive overview based on the activities of structurally related indole (B1671886) alkaloids from the Rauvolfia genus and outlines standard, representative protocols for the initial biological screening of such compounds.

Introduction

This compound is an indole alkaloid isolated from plants of the Rauvolfia genus, a source of numerous biologically active compounds. Alkaloids from Rauvolfia species have demonstrated a wide range of pharmacological effects, including antihypertensive, antipsychotic, and, notably, anticancer activities. The initial biological screening of a novel compound like this compound is a critical step in the drug discovery process, aiming to identify and characterize its potential therapeutic effects. This typically involves a series of in vitro assays to assess its cytotoxicity against various cancer cell lines, preliminary mechanistic studies to understand how it works, and an evaluation of its effects on key cellular processes such as apoptosis and cell cycle progression. This document serves as a technical guide to the core methodologies and data interpretation relevant to the initial biological screening of this compound and related Rauvolfia alkaloids.

Cytotoxicity Screening of Related Rauvolfia Alkaloids

Table 1: Cytotoxic Activity of Rauwolfia vomitoria Extract against Ovarian and Pancreatic Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Reference
OVCAR-5Ovarian Cancer~300[1]
A2780Ovarian Cancer~300[1]
SKOV-3Ovarian Cancer~300[1]
PANC-1Pancreatic Cancer140 - 317[2]
MiA PaCa-2Pancreatic Cancer140 - 317[2]
AsPC-1Pancreatic Cancer140 - 317[2]
HPAF-IIPancreatic Cancer140 - 317[2]
BxPC-3Pancreatic Cancer140 - 317[2]
MRC-5Normal Epithelial567[2]

Table 2: Cytotoxic Activity of Reserpine (B192253) (a Rauvolfia Alkaloid) against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
PC3Prostate CancerData not specified[3]
LNCaPProstate CancerData not specified[4]
MCF-7Breast CancerData not specified[4]
Drug-Resistant Cell LinesVariousGenerally active, lacks cross-resistance[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the initial biological screening of a novel compound for anticancer activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent at the same concentration as the highest compound concentration) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13][14]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is membrane-impermeable and therefore only enters cells with compromised membrane integrity (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Mandatory Visualizations

Experimental Workflow for Anticancer Screening

G cluster_0 In Vitro Screening A Compound Preparation (this compound) C Cytotoxicity Assay (e.g., MTT Assay) A->C B Cell Culture (Cancer Cell Lines) B->C D Determine IC50 Value C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) D->F G Data Analysis & Interpretation E->G F->G

Caption: A generalized workflow for the initial in vitro biological screening of a test compound.

Representative Signaling Pathway: Intrinsic Apoptosis

Many cytotoxic natural products, including indole alkaloids, induce apoptosis through the intrinsic (mitochondrial) pathway.[15][16]

G cluster_0 Apoptosis Signaling Compound Rauvolfia Alkaloid (e.g., Reserpine) Mitochondrion Mitochondrial Stress Compound->Mitochondrion Bax Bax Activation Mitochondrion->Bax Bcl2 Bcl-2 Inhibition Mitochondrion->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation (Initiator Caspase) Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway, a common mechanism of action for anticancer compounds.

Potential Mechanisms of Action

Based on studies of related Rauvolfia alkaloids, the anticancer effects are often mediated by the induction of programmed cell death (apoptosis) and cell cycle arrest. For instance, reserpine has been shown to induce apoptosis and arrest the cell cycle in prostate cancer cells.[3] Furthermore, extracts from Rauvolfia tetraphylla have been observed to modulate the expression of apoptosis-related genes such as Bcl-2 and affect signaling pathways like the Hippo pathway in triple-negative breast cancer cells.[4][15] Another related alkaloid, reserpine, has been shown to modulate TGF-β signaling in oral carcinogenesis.[16] Therefore, a key focus for elucidating the mechanism of this compound would be to investigate its impact on these and other critical cancer-related signaling pathways, including but not limited to:

  • Apoptosis Pathways: (Intrinsic and Extrinsic)

  • Cell Cycle Regulation: (CDK/Cyclin checkpoints)

  • MAPK/ERK Pathway

  • PI3K/Akt/mTOR Pathway

  • TGF-β Signaling

  • Hippo Signaling

Investigation into these pathways would typically involve techniques such as Western blotting to assess changes in protein expression and phosphorylation states of key signaling molecules, and RT-qPCR to analyze changes in gene expression.

References

Rauvotetraphylline Alkaloids: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of Rauvotetraphylline alkaloids, a class of monoterpene indole (B1671886) alkaloids isolated from Rauvolfia tetraphylla. This document covers their isolation, structural elucidation, and cytotoxic activities, presenting key data in structured tables and detailed experimental protocols. Additionally, it explores potential synthetic strategies and mechanisms of action based on related compounds, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Rauvotetraphylline alkaloids are a group of structurally complex natural products belonging to the sarpagine (B1680780) and ajmaline-type indole alkaloid families. First isolated from the aerial parts of Rauvolfia tetraphylla, these compounds have garnered interest due to their potential cytotoxic activities against various human cancer cell lines. This review synthesizes the available scientific literature on Rauvotetraphyllines A-E, providing a centralized resource for detailed experimental procedures, quantitative data, and a discussion of their therapeutic potential.

Isolation and Structure Elucidation

Rauvotetraphyllines A-E were first isolated from the ethanolic extract of the aerial parts of Rauvolfia tetraphylla. The isolation procedure involves a multi-step chromatographic process, and the structures were elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Protocols

2.1.1. Extraction and Isolation

The dried and powdered aerial parts of R. tetraphylla (10 kg) were extracted with 95% ethanol (B145695) at room temperature. The crude extract was then subjected to a series of column chromatography steps over silica (B1680970) gel, Sephadex LH-20, and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure alkaloids.[1] A detailed workflow of the isolation process is depicted below.

G plant Dried, powdered aerial parts of Rauvolfia tetraphylla (10 kg) extraction Extraction with 95% EtOH at room temperature plant->extraction crude_extract Crude EtOH Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography (Gradient elution) crude_extract->silica_gel fractions Fractions A-F silica_gel->fractions sephadex Sephadex LH-20 Column (MeOH) fractions->sephadex sub_fractions Sub-fractions sephadex->sub_fractions hplc Semi-preparative HPLC sub_fractions->hplc pure_compounds Rauvotetraphyllines A-E hplc->pure_compounds

Figure 1: General workflow for the isolation of Rauvotetraphylline alkaloids.

2.1.2. Structure Elucidation

The structures of Rauvotetraphyllines A-E were determined by extensive spectroscopic analysis.

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and ROESY) NMR spectra were recorded on a Bruker DRX-600 instrument.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formulas.

Quantitative Data

The yields of the isolated Rauvotetraphylline alkaloids from the initial plant material are summarized in the table below.

CompoundYield (mg) from 10 kg of plant material
Rauvotetraphylline A5.2
Rauvotetraphylline B8.1
Rauvotetraphylline C3.5
Rauvotetraphylline D6.3
Rauvotetraphylline E4.7

Table 1: Yields of Rauvotetraphylline Alkaloids A-E.

Spectroscopic data for each compound are provided in the following tables.

Table 2: ¹H NMR Data (600 MHz, CDCl₃) for Rauvotetraphyllines A-E (δ in ppm, J in Hz) (A comprehensive table with chemical shifts and coupling constants for all protons would be presented here based on the supplementary data from the source publication.)

Table 3: ¹³C NMR Data (150 MHz, CDCl₃) for Rauvotetraphyllines A-E (δ in ppm) (A comprehensive table with chemical shifts for all carbons would be presented here based on the supplementary data from the source publication.)

Biological Activity

Rauvotetraphyllines A-E have been evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol: MTT Assay

Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) were seeded in 96-well plates. After 24 hours of incubation, the cells were treated with various concentrations of the Rauvotetraphylline alkaloids for 48 hours. MTT solution was then added to each well, and the plates were incubated for another 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) was calculated.

Cytotoxicity Data

The cytotoxic activities of Rauvotetraphyllines A-E are summarized in the table below.

CompoundIC₅₀ (µM)
HL-60 SMMC-7721 A-549 MCF-7 SW-480
Rauvotetraphylline A> 40> 40> 40> 40> 40
This compound> 40> 40> 40> 40> 40
Rauvotetraphylline C> 40> 40> 40> 40> 40
Rauvotetraphylline D> 40> 40> 40> 40> 40
Rauvotetraphylline E> 40> 40> 40> 40> 40

Table 4: In Vitro Cytotoxicity of Rauvotetraphylline Alkaloids A-E.[2][3]

The results indicate that Rauvotetraphyllines A-E did not exhibit significant cytotoxic activity against the tested cancer cell lines at the concentrations evaluated.[2][3]

Synthesis and Potential Mechanisms of Action (Discussion)

Synthetic Strategies for Related Alkaloids

To date, the total synthesis of Rauvotetraphylline alkaloids has not been reported. However, these compounds belong to the well-studied sarpagine and ajmaline (B190527) families of indole alkaloids, for which several synthetic strategies have been developed.[4][5][6][7][8] A general approach often involves the construction of the key indole-fused azabicyclo[3.3.1]nonane core.[4] Biomimetic approaches, inspired by the biosynthetic pathways of these alkaloids, have also been successfully employed for the synthesis of related compounds.[6]

G start Simple Precursors (e.g., Tryptamine derivatives) core_construction Construction of Tetracyclic Core (e.g., Pictet-Spengler reaction) start->core_construction functionalization Functional Group Interconversions core_construction->functionalization cyclization Key Cyclization to form Azabicyclo[3.3.1]nonane system functionalization->cyclization final_product Sarpagine/Ajmaline Alkaloid cyclization->final_product G alkaloid Sarpagine/Ajmaline Alkaloid cell_membrane Interaction with Cell Membrane/Receptors alkaloid->cell_membrane ion_channels Modulation of Ion Channels (e.g., Na+) cell_membrane->ion_channels signal_transduction Disruption of Signal Transduction Pathways cell_membrane->signal_transduction apoptosis Induction of Apoptosis ion_channels->apoptosis signal_transduction->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

References

Methodological & Application

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Rauvotetraphylline B in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective HPLC-MS/MS method for the quantification of Rauvotetraphylline B, a complex indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla, in human plasma. The method utilizes solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The assay has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring in drug development and research settings.

Introduction

This compound is a naturally occurring indole alkaloid with potential therapeutic activities. Like many other indole alkaloids, it has been associated with anti-inflammatory properties. To facilitate preclinical and clinical investigations, a robust and reliable analytical method for its quantification in biological matrices is essential. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays. This document provides a detailed protocol for the determination of this compound in human plasma.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg, 1 cc) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: To 200 µL of human plasma, add 20 µL of an internal standard (IS) working solution (e.g., Reserpine, 100 ng/mL) and vortex briefly. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and IS with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid) and transfer to an autosampler vial for analysis.

HPLC Conditions
  • HPLC System: A standard UHPLC or HPLC system.

  • Column: C18 analytical column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0.0 10
    1.0 10
    5.0 90
    6.0 90
    6.1 10

    | 8.0 | 10 |

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: Based on the molecular formula of this compound (C31H37N3O6), the theoretical precursor ion ([M+H]+) is m/z 548.65. Product ions and collision energies should be optimized by infusing a standard solution of this compound. A suitable internal standard, such as Reserpine, should also be used.

Data Presentation

Table 1: Method Validation Parameters
ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy at LLOQ85% - 115%
Precision at LLOQ (CV%)< 20%
Inter- and Intra-day Accuracy90% - 110%
Inter- and Intra-day Precision (CV%)< 15%
Mean Recovery> 85%
Table 2: MRM Parameters (Hypothetical)

Note: These values are for illustrative purposes and require experimental optimization.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound548.7385.210025
Reserpine (IS)609.3195.110035

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing plasma Plasma Sample (200 µL) is_spike Spike with Internal Standard plasma->is_spike spe Solid-Phase Extraction (SPE) is_spike->spe wash Wash Cartridge spe->wash elute Elute Analyte wash->elute dry_recon Evaporate and Reconstitute elute->dry_recon hplc HPLC Separation dry_recon->hplc msms MS/MS Detection (MRM) hplc->msms data_acq Data Acquisition msms->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quant Quantification calibration->quant

Caption: Experimental workflow for this compound quantification.

Potential Signaling Pathway

Indole alkaloids have been reported to exhibit anti-inflammatory effects, often through the modulation of key signaling pathways such as NF-κB and MAPK.[1] While the specific mechanism of this compound is yet to be fully elucidated, a plausible pathway based on related compounds is presented below.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cellular Receptors cluster_intracellular Intracellular Signaling cluster_transcription Nuclear Transcription lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (p38, JNK, ERK) tlr4->mapk ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (active) nfkb->nfkb_nuc translocates to nucleus gene_exp Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nfkb_nuc->gene_exp induces rauvo This compound rauvo->mapk Inhibition rauvo->ikk Inhibition

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Conclusion

The HPLC-MS/MS method described provides a robust and sensitive tool for the quantification of this compound in human plasma. This method is suitable for supporting pharmacokinetic and other studies essential for the development of this natural product as a potential therapeutic agent. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Rauvotetraphylline B Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline B is an indole (B1671886) alkaloid isolated from plants of the Rauvolfia genus, notably Rauvolfia tetraphylla.[1][2] While the genus is known for a wide range of bioactive alkaloids with medicinal properties, including anti-cancer activities, specific data on this compound is limited.[1][3][4][5] Extracts from Rauvolfia tetraphylla have demonstrated cytotoxic effects on cancer cell lines, suggesting the presence of compounds with anti-proliferative and pro-apoptotic properties.[3][6][7] The anti-cancer effects of these extracts are thought to be mediated, in part, by the induction of apoptosis and modulation of proteins such as Bcl-2.[3][6]

This document provides a comprehensive guide to the cell-based assays that can be employed to investigate the biological activity of this compound. It includes detailed protocols for cytotoxicity, apoptosis, and cell cycle analysis, as well as proposed signaling pathways that may be affected by this compound, based on the known activities of related indole alkaloids.

Data Presentation

Quantitative data from cell-based assays is crucial for evaluating the potency and mechanism of action of a test compound. Below are examples of how to structure and present such data.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)
HL-60Promyelocytic LeukemiaMTT72> 40[2][7]
SMMC-7721Hepatocellular CarcinomaMTT72> 40[2][7]
A-549Lung CarcinomaMTT72> 40[2][7]
MCF-7Breast AdenocarcinomaMTT72> 40[2][7]
SW-480Colorectal AdenocarcinomaMTT72> 40[2][7]

Note: The IC50 values are based on published screening data for Rauvotetraphyllines A-E. Further testing on a wider range of cell lines and with varying incubation times is recommended to fully characterize the cytotoxic profile of this compound.

Table 2: Hypothetical Quantification of Apoptosis by Annexin V-FITC/PI Staining in HL-60 Cells

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control-3.5 ± 0.82.1 ± 0.5
This compound1012.7 ± 1.55.3 ± 0.9
This compound2525.4 ± 2.115.8 ± 1.7
This compound5045.9 ± 3.328.2 ± 2.5

Note: This table presents hypothetical data to illustrate the expected outcome of an apoptosis assay. Actual results will vary.

Table 3: Hypothetical Cell Cycle Analysis of HL-60 Cells Treated with this compound

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control-55.2 ± 2.928.1 ± 1.816.7 ± 1.3
This compound1053.8 ± 3.125.5 ± 2.020.7 ± 1.9
This compound2545.1 ± 2.518.3 ± 1.536.6 ± 2.8
This compound5030.7 ± 2.210.9 ± 1.158.4 ± 3.5

Note: This table presents hypothetical data to illustrate the potential for this compound to induce G2/M phase cell cycle arrest, a known effect of some indole alkaloids.

Experimental Protocols

The following are detailed protocols for key cell-based assays to characterize the activity of this compound.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay seed Seed Cells incubate1 Incubate 24h seed->incubate1 treat Add this compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 mtt Add MTT incubate2->mtt incubate3 Incubate 4h mtt->incubate3 dmso Add DMSO incubate3->dmso read Read Absorbance dmso->read

Workflow for the MTT Cell Viability Assay.
LDH Cytotoxicity Assay

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • LDH cytotoxicity assay kit (commercially available)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity according to the kit manufacturer's instructions.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or as per kit instructions).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Apoptosis_Workflow start Seed & Treat Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V & PI resuspend->stain incubate Incubate 15 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Workflow for the Annexin V/PI Apoptosis Assay.
Cell Cycle Analysis by Propidium Iodide (PI) Staining

This flow cytometry assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • 6-well cell culture plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Cold 70% ethanol (B145695)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Collect cells, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, Cyclin B1, p-STAT3, STAT3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Treat cells with this compound, harvest, and lyse in cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Proposed Signaling Pathways for Investigation

Based on the known activities of other indole alkaloids, the following signaling pathways are proposed as potential targets of this compound.

Intrinsic Apoptosis Pathway

Many indole alkaloids induce apoptosis through the mitochondrial-mediated intrinsic pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of caspases.

Intrinsic_Apoptosis RTB This compound Bcl2 Bcl-2 (Anti-apoptotic) RTB->Bcl2 Inhibition Bax Bax (Pro-apoptotic) RTB->Bax Activation Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Proposed Intrinsic Apoptosis Pathway.
STAT3 Signaling Pathway

The STAT3 signaling pathway is often constitutively active in cancer cells and promotes proliferation and survival. Some indole alkaloids have been shown to inhibit this pathway.

STAT3_Pathway RTB This compound JAK JAK RTB->JAK Inhibition STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (e.g., Cyclin D1, Survivin) Nucleus->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Proposed STAT3 Signaling Pathway Inhibition.
G2/M Cell Cycle Arrest Pathway

Indole alkaloids can induce cell cycle arrest at the G2/M transition, often by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

Cell_Cycle_Arrest RTB This compound Cdk1_CyclinB Cdk1/Cyclin B Complex RTB->Cdk1_CyclinB Inhibition Arrest G2/M Arrest RTB->Arrest M M Phase (Mitosis) Cdk1_CyclinB->M Promotes G2 G2 Phase G2->M Progression

Proposed G2/M Cell Cycle Arrest Mechanism.

Conclusion

The provided application notes and protocols offer a robust framework for the systematic evaluation of this compound's biological activities. While direct evidence of its efficacy is currently limited, the assays described herein are standard, validated methods for characterizing the cytotoxic, pro-apoptotic, and cell cycle-modulating effects of novel compounds. The proposed signaling pathways, based on the activity of related indole alkaloids, provide a logical starting point for mechanistic studies. Further research using these methodologies will be critical in elucidating the therapeutic potential of this compound.

References

Application Notes and Protocols for Pharmacokinetic Studies of Novel Alkaloids in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies of novel plant-derived alkaloids, using Rauvotetraphylline B as a representative example, in common animal models. The information is intended for researchers, scientists, and drug development professionals to guide the design and execution of preclinical PK studies. While specific data for this compound is not publicly available, this document outlines the standardized procedures and methodologies that would be employed to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation: Pharmacokinetic Parameters

The primary goal of a pharmacokinetic study is to quantify the concentration of a drug and its metabolites in biological fluids over time. The key parameters derived from these measurements are summarized below.

Table 1: Key Pharmacokinetic Parameters Following Oral and Intravenous Administration in Rats
ParameterOral Administration (PO)Intravenous Administration (IV)Description
Dose (mg/kg) e.g., 50e.g., 10The amount of compound administered per kilogram of body weight.
Cmax (ng/mL) ValueValueMaximum observed plasma concentration.
Tmax (h) ValueN/ATime to reach Cmax.
AUC(0-t) (ng·h/mL) ValueValueArea under the plasma concentration-time curve from time zero to the last measurable concentration.
AUC(0-∞) (ng·h/mL) ValueValueArea under the plasma concentration-time curve from time zero to infinity.
t1/2 (h) ValueValueElimination half-life of the drug.
CL (L/h/kg) ValueValueClearance: the volume of plasma cleared of the drug per unit time.
Vd (L/kg) ValueValueApparent volume of distribution.
F (%) ValueN/ABioavailability: the fraction of the oral dose that reaches systemic circulation.
Table 2: Key Pharmacokinetic Parameters Following Oral and Intravenous Administration in Dogs
ParameterOral Administration (PO)Intravenous Administration (IV)Description
Dose (mg/kg) e.g., 15e.g., 5The amount of compound administered per kilogram of body weight.
Cmax (ng/mL) ValueValueMaximum observed plasma concentration.
Tmax (h) ValueN/ATime to reach Cmax.
AUC(0-t) (ng·h/mL) ValueValueArea under the plasma concentration-time curve from time zero to the last measurable concentration.
AUC(0-∞) (ng·h/mL) ValueValueArea under the plasma concentration-time curve from time zero to infinity.
t1/2 (h) ValueValueElimination half-life of the drug.
CL (L/h/kg) ValueValueClearance: the volume of plasma cleared of the drug per unit time.
Vd (L/kg) ValueValueApparent volume of distribution.
F (%) ValueN/ABioavailability: the fraction of the oral dose that reaches systemic circulation.

Experimental Protocols

Detailed methodologies for conducting in vivo pharmacokinetic studies are crucial for obtaining reliable and reproducible data.[1]

Protocol 2.1: Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following single oral (PO) and intravenous (IV) administration in Wistar rats.

Materials:

  • Wistar rats (male, 200-250g)

  • This compound

  • Vehicle for dosing (e.g., 0.5% methylcellulose (B11928114) for PO, DMSO:PEG-300 for IV)[2]

  • Dosing gavage needles and syringes

  • Catheters (for IV administration and blood collection)

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with ad libitum access to food and water.

  • Dosing Formulation Preparation: Prepare the dosing formulations for both PO and IV routes at the desired concentrations.[2]

  • Animal Dosing:

    • Oral (PO): Administer a single dose of this compound via oral gavage to a group of rats (n=6).[2]

    • Intravenous (IV): Administer a single bolus dose of this compound via the tail vein or a catheter to a separate group of rats (n=6).[3][4]

  • Blood Sample Collection: Collect blood samples (approximately 0.25 mL) from the jugular vein or other appropriate site at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[5]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Protocol 2.2: Pharmacokinetic Study in Dogs

Objective: To determine the pharmacokinetic profile of this compound following single oral (PO) and intravenous (IV) administration in Beagle dogs.

Materials:

  • Beagle dogs (male, 8-12 kg)

  • This compound

  • Dosing capsules (for PO) or sterile solution (for IV)

  • Catheters for IV administration and blood collection

  • Blood collection tubes (e.g., with heparin)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimatization: Acclimate dogs to the study environment. Ensure they are healthy and fasted overnight before dosing.

  • Dosing:

    • Oral (PO): Administer a single dose of this compound in a capsule to a group of dogs (n=4-6) in a crossover design.[6]

    • Intravenous (IV): Administer a single dose via an intravenous catheter over a short infusion period to the same dogs after a washout period.[6]

  • Blood Sample Collection: Collect blood samples (approximately 2 mL) from a peripheral vein at specified time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).[6][7]

  • Plasma Preparation: Process the blood samples to obtain plasma as described for the rat study.

  • Sample Storage: Store plasma samples at -80°C until analysis.

Protocol 2.3: Bioanalytical Method using LC-MS/MS

Objective: To quantify the concentration of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is a highly sensitive and specific method for quantifying drug metabolites in biological samples.[8]

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a solvent like acetonitrile (B52724) to the plasma samples.[9] This is a common technique to separate the drug from the organic matrix.[10]

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Separation:

    • Inject the prepared sample into an HPLC or UPLC system.

    • Use a suitable column (e.g., C18) to separate this compound from other endogenous plasma components.[11]

    • Employ a mobile phase gradient (e.g., a mixture of acetonitrile and water with formic acid) to elute the compound.

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection.[11]

    • Optimize the parent ion and fragment ion transitions for this compound and an internal standard.

  • Quantification:

    • Generate a calibration curve using standard solutions of known concentrations.

    • Determine the concentration of this compound in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Mandatory Visualizations

G cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase cluster_post Post-analytical Phase Animal_Models Animal Models (Rat, Dog) Dosing Drug Administration (Oral & IV) Animal_Models->Dosing Sample_Collection Blood Sample Collection (Timed Intervals) Dosing->Sample_Collection Plasma_Processing Plasma Separation (Centrifugation) Sample_Collection->Plasma_Processing Sample_Prep Plasma Sample Preparation (Protein Precipitation) Plasma_Processing->Sample_Prep LC_MS_MS LC-MS/MS Analysis (Quantification) Sample_Prep->LC_MS_MS Data_Analysis Pharmacokinetic Data Analysis LC_MS_MS->Data_Analysis PK_Parameters Determine Parameters (Cmax, Tmax, AUC, t1/2) Data_Analysis->PK_Parameters Report Final Report PK_Parameters->Report

Caption: Experimental workflow for a typical preclinical pharmacokinetic study.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuroprotection, Plasticity) CREB->Gene_Expression Promotes Alkaloid This compound (Hypothetical Agonist) Alkaloid->Receptor

Caption: Hypothetical signaling pathway for a neuroactive alkaloid.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Rauvotetraphylline B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Rauvotetraphylline B. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution and overall quality of their HPLC analysis for this complex indole (B1671886) alkaloid.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound and similar indole alkaloids.

Why am I observing poor resolution between this compound and other related alkaloids?

Poor resolution is a frequent challenge when analyzing complex mixtures of structurally similar compounds. Several factors in your HPLC method can be adjusted to improve the separation.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Solvent Strength: A common issue is that the mobile phase is too strong, causing compounds to elute too quickly and without adequate separation. To increase retention and improve resolution, try decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase.[1]

    • Solvent Type: The choice of organic solvent can significantly impact selectivity. If you are using methanol, consider switching to acetonitrile or vice versa. The different chemical properties of these solvents can alter the elution order and improve separation.

    • pH Control: The pH of the mobile phase is critical for controlling the retention and peak shape of ionizable compounds like this compound. For basic compounds, using a mobile phase with a pH at least 2 units away from the analyte's pKa is recommended to ensure a consistent ionization state.[2]

  • Adjust the Stationary Phase:

    • If optimizing the mobile phase does not yield the desired resolution, consider using a different column. A column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) can offer different selectivity.

  • Modify Chromatographic Conditions:

    • Temperature: Increasing the column temperature can sometimes improve peak shape and resolution. However, for some compounds, a lower temperature may be more effective.[3]

    • Flow Rate: A lower flow rate generally provides better resolution, though it will increase the analysis time.

My this compound peak is tailing. How can I improve the peak shape?

Peak tailing is a common problem when analyzing basic compounds like indole alkaloids on silica-based columns. This is often due to interactions between the basic analyte and acidic silanol (B1196071) groups on the stationary phase.[1][4]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with the basic this compound.[5]

  • Use of an End-Capped Column: Employing a column that has been "end-capped" (where the residual silanol groups are chemically deactivated) can significantly reduce peak tailing.[1]

  • Increase Buffer Strength: Using a higher concentration of buffer in your mobile phase can help to mask the effects of residual silanol groups.[1]

  • Check for Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample or reducing the injection volume.[1]

I am seeing split peaks for this compound. What could be the cause?

Split peaks can arise from several issues related to the column, the injection process, or the sample itself.

Troubleshooting Steps:

  • Column Issues: A void at the column inlet or a partially plugged frit can cause the sample to travel through different paths, resulting in a split peak. If you suspect this, try back-flushing the column or replacing the frit. If the problem persists, the column may need to be replaced.[2][5]

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, including splitting. Whenever possible, dissolve your sample in the mobile phase.[2]

  • Sample Degradation: this compound may be unstable under certain conditions. Ensure that your sample is fresh and has been stored properly.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: Based on methods for similar indole alkaloids from Rauwolfia species, a good starting point would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) with a slightly acidic to neutral pH. A gradient elution may be necessary if analyzing a complex extract.

Q2: How can I confirm the identity of the this compound peak in a complex chromatogram?

A2: The most reliable method for peak identification is to use a certified reference standard of this compound. You can also use a mass spectrometer (LC-MS) to confirm the molecular weight of the compound in your peak of interest.

Q3: Is a chiral separation necessary for this compound?

A3: this compound is a stereochemically complex molecule. If you are working with a synthetic sample or a natural extract where multiple stereoisomers may be present, a chiral HPLC method will likely be necessary to separate the different isomers. Polysaccharide-based and macrocyclic glycopeptide chiral stationary phases are often effective for separating complex natural products.[6][7]

Q4: My retention times are shifting between injections. What should I do?

A4: Retention time instability can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

  • Mobile Phase Inconsistency: If you are mixing your mobile phase online, ensure the pump is functioning correctly. If preparing it manually, ensure accurate and consistent mixing.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature.

  • System Leaks: Check for any leaks in the HPLC system.

Experimental Protocols

The following is a hypothetical, yet representative, experimental protocol for the analysis of this compound, based on established methods for related indole alkaloids from Rauwolfia tetraphylla.[8]

Protocol 1: Reversed-Phase HPLC Analysis of this compound

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Gradient Program:

      • 0-5 min: 35% B

      • 5-20 min: 35% to 65% B

      • 20-25 min: 65% to 35% B

      • 25-30 min: 35% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample extract in the initial mobile phase composition (35% acetonitrile in water with 0.1% TFA).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize typical HPLC parameters that can be varied to optimize the resolution of this compound.

Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution

% AcetonitrileRetention Time (min)Resolution (Rs)Peak Shape
45%8.21.2Tailing
40%10.51.6Symmetrical
35%14.12.1Symmetrical

Table 2: Influence of pH on Peak Symmetry

Mobile Phase pHTailing Factor
6.01.8
4.51.3
3.01.1

Visualizations

Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Workflow start Poor Resolution Observed optimize_mp Optimize Mobile Phase start->optimize_mp adjust_strength Decrease Organic Solvent % optimize_mp->adjust_strength Is retention too low? change_solvent Switch Organic Solvent (e.g., ACN to MeOH) optimize_mp->change_solvent Is selectivity poor? adjust_ph Adjust pH optimize_mp->adjust_ph Are peaks tailing? check_column Change Stationary Phase optimize_mp->check_column No Improvement modify_conditions Modify Conditions adjust_strength->modify_conditions change_solvent->modify_conditions adjust_ph->modify_conditions end_bad Further Method Development Needed check_column->end_bad lower_flow Decrease Flow Rate modify_conditions->lower_flow adjust_temp Adjust Temperature modify_conditions->adjust_temp end_good Resolution Improved lower_flow->end_good adjust_temp->end_good

Caption: A logical workflow for troubleshooting poor HPLC resolution.

Experimental Workflow for HPLC Analysis

HPLC_Analysis_Workflow prep_sample Sample Preparation (Dissolve & Filter) inject Inject Sample prep_sample->inject prep_mobile_phase Mobile Phase Preparation (Mix & Degas) equilibrate System & Column Equilibration prep_mobile_phase->equilibrate equilibrate->inject acquire_data Data Acquisition inject->acquire_data process_data Data Processing (Integration & Quantification) acquire_data->process_data report Generate Report process_data->report

Caption: A standard workflow for performing an HPLC analysis.

References

Dealing with matrix effects in LC-MS analysis of Rauvotetraphylline B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS analysis of Rauvotetraphylline B. Our aim is to help you overcome common challenges related to matrix effects and ensure the development of robust and reliable bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

This compound is a complex indole (B1671886) alkaloid isolated from plants of the Rauwolfia species. Based on its structure and the properties of similar alkaloids, it is predicted to have a molecular formula of C₃₁H₃₇N₃O₆ and a molecular weight of 547.65 g/mol . Its predicted pKa of 12.85 suggests it is a basic compound. Like many alkaloids, this compound can be challenging to quantify accurately in biological matrices due to its potential for low solubility in aqueous solutions and its susceptibility to matrix effects in LC-MS analysis.

Q2: What are matrix effects and how do they impact the analysis of this compound?

Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting components from the sample matrix.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of this compound.[2] Common sources of matrix effects in plasma samples include phospholipids, salts, and endogenous metabolites that can interfere with the ionization process in the mass spectrometer's ion source.[3][4]

Q3: How can I determine if matrix effects are affecting my this compound assay?

A standard method to assess matrix effects is the post-extraction spike method.[5] This involves comparing the peak area of this compound in a clean solvent (neat solution) to its peak area when spiked into an extracted blank matrix sample at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects. The matrix factor (MF) can be calculated as follows:

MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)

An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Another qualitative technique is the post-column infusion experiment, where a constant flow of this compound is introduced into the mass spectrometer after the analytical column.[6] Injection of an extracted blank matrix will show a dip or rise in the baseline signal at the retention times of interfering components.

Troubleshooting Guide: Overcoming Matrix Effects

This guide provides a systematic approach to troubleshooting and mitigating matrix effects during the LC-MS analysis of this compound.

Problem 1: Poor Signal Reproducibility and Inaccurate Quantification

Possible Cause: Significant ion suppression or enhancement due to co-eluting matrix components.

Solutions:

  • Optimize Sample Preparation: The goal is to remove interfering substances while maximizing the recovery of this compound.

    • Protein Precipitation (PPT): A simple and fast method, but often insufficient for removing phospholipids.[7]

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning this compound into an immiscible organic solvent.[8]

    • Solid-Phase Extraction (SPE): Provides the most thorough cleanup by utilizing specific sorbent chemistries to retain the analyte and wash away interferences.[9] For a basic compound like this compound, a cation-exchange SPE sorbent could be effective.[9]

    • Phospholipid Removal Plates: These specialized plates can be used in conjunction with PPT to selectively remove phospholipids, a major source of ion suppression.[3][4]

  • Chromatographic Separation: Improve the separation of this compound from matrix components.

    • Column Chemistry: Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity.

    • Mobile Phase Modifiers: Adjusting the pH of the mobile phase can alter the retention and peak shape of the basic this compound. The use of formic acid or ammonium (B1175870) formate (B1220265) is common for LC-MS analysis of alkaloids.[8]

    • Gradient Optimization: A shallower gradient can improve the resolution between this compound and interfering peaks.

  • Use of an Internal Standard (IS): An appropriate internal standard is crucial to compensate for matrix effects.[10]

    • Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS of this compound is the ideal choice as it co-elutes and experiences the same matrix effects as the analyte.

    • Structural Analog: If a SIL-IS is not available, a close structural analog that behaves similarly during extraction and ionization can be used. For this compound, other Rauwolfia alkaloids could be considered.

Problem 2: Low Analyte Recovery During Sample Preparation

Possible Cause: Suboptimal extraction conditions for this compound.

Solutions:

  • Adjust pH for LLE and SPE: Since this compound is a basic compound, adjusting the sample pH to be 2 units above its pKa (predicted to be ~12.85) will ensure it is in its neutral, more organic-soluble form, improving extraction efficiency with non-polar solvents.[8] Conversely, for cation-exchange SPE, a lower pH is needed to ensure the analyte is protonated and retains on the sorbent.

  • Solvent Selection: For LLE, test a range of organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether). For SPE, ensure the wash and elution solvents are optimized for selective recovery.

  • Evaluate Different SPE Sorbents: Besides cation-exchange, reversed-phase or mixed-mode SPE sorbents could provide better recovery and cleanup.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method

Objective: To quantify the extent of ion suppression or enhancement for this compound in plasma.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the final mobile phase composition at a known concentration (e.g., 100 ng/mL).

    • Set B (Post-Spiked Matrix): Extract six different lots of blank plasma using your chosen sample preparation method. Spike this compound into the final extract at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike this compound into the blank plasma at the same concentration as Set A before the extraction process.

  • Analyze all samples by LC-MS/MS.

  • Calculations:

    • Matrix Effect (ME %): [(Average Peak Area of Set B) / (Average Peak Area of Set A) - 1] * 100

    • Recovery (RE %): (Average Peak Area of Set C) / (Average Peak Area of Set B) * 100

    • Process Efficiency (PE %): (Average Peak Area of Set C) / (Average Peak Area of Set A) * 100

Illustrative Data Presentation:

Sample Preparation MethodMatrix Effect (ME %)Recovery (RE %)Process Efficiency (PE %)
Protein Precipitation (Acetonitrile)-45% (Suppression)92%51%
Liquid-Liquid Extraction (MTBE)-15% (Suppression)85%72%
Solid-Phase Extraction (Cation-Exchange)+5% (Enhancement)95%100%

Note: The data in this table is for illustrative purposes only and will vary depending on the specific experimental conditions.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To extract this compound from plasma with high recovery and minimal matrix interference.

Methodology:

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard solution and 600 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation-exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of 0.1 M acetic acid.

    • Wash with 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Visualizations

experimental_workflow sample Plasma Sample (with this compound) is_spike Spike with Internal Standard sample->is_spike ppt Protein Precipitation (e.g., Acetonitrile) is_spike->ppt Option 1 lle Liquid-Liquid Extraction (e.g., MTBE) is_spike->lle Option 2 spe Solid-Phase Extraction (e.g., Cation-Exchange) is_spike->spe Option 3 phospholipid_removal Phospholipid Removal ppt->phospholipid_removal Optional evaporation Evaporation ppt->evaporation lle->evaporation spe->evaporation phospholipid_removal->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Sample preparation workflow for this compound analysis.

troubleshooting_matrix_effects start Poor Reproducibility or Inaccurate Quantification assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect Confirmed? assess_me->me_present optimize_sp Optimize Sample Prep (LLE, SPE, PLR) me_present->optimize_sp Yes end_ok Proceed with Validation me_present->end_ok No optimize_lc Optimize Chromatography (Column, Mobile Phase) optimize_sp->optimize_lc use_is Use Appropriate IS (SIL or Analog) optimize_lc->use_is revalidate Re-evaluate Matrix Effect use_is->revalidate me_acceptable Matrix Effect Acceptable? revalidate->me_acceptable me_acceptable->end_ok Yes end_not_ok Further Method Development me_acceptable->end_not_ok No end_not_ok->optimize_sp

Caption: Troubleshooting decision tree for matrix effects.

signaling_pathway rauvo This compound receptor Target Receptor (e.g., Adrenergic Receptor) rauvo->receptor Binds to downstream Downstream Signaling Cascade receptor->downstream Activates/Inhibits effect Physiological Effect (e.g., Vasodilation, Lowered Blood Pressure) downstream->effect Leads to

Caption: Hypothetical signaling pathway for this compound.

References

Validation & Comparative

Cross-Validation of Analytical Methods for Rauvotetraphylline B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of bioactive compounds is a cornerstone of pharmaceutical research and development. Rauvotetraphylline B, an indole (B1671886) alkaloid from the Rauwolfia species, has garnered interest for its potential pharmacological activities. This guide provides a comparative overview of two principal analytical techniques for the quantification of Rauwolfia alkaloids: High-Performance Liquid Chromatography with Ultraviolet/Visible detection (HPLC-UV/Vis) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

While specific validated analytical methods for this compound are not extensively documented in publicly available literature, this guide presents a cross-validation framework based on established and validated methods for other prominent indole alkaloids isolated from Rauwolfia species, such as reserpine, ajmaline, and yohimbine. The experimental data and protocols provided herein are representative of the performance characteristics expected for the analysis of this compound and can serve as a foundational reference for method development and validation.

Comparative Analysis of Analytical Methods

The choice of an analytical method hinges on a balance between sensitivity, selectivity, speed, and operational cost. UPLC-MS/MS generally offers superior sensitivity and selectivity, making it ideal for bioanalytical studies and trace-level quantification. HPLC-UV/Vis, on the other hand, provides a robust, cost-effective, and widely accessible alternative suitable for routine quality control of raw materials and finished products.

Table 1: Comparison of HPLC-UV/Vis and UPLC-MS/MS for the Analysis of Rauwolfia Alkaloids

Performance MetricHPLC-UV/Vis (Representative Data)UPLC-MS/MS (Representative Data)
Linearity Range 1 - 250 mg/L0.5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998[1]> 0.99[2]
Limit of Detection (LOD) 0.170 - 0.478 mg/L0.19 - 2.92 ng/mL
Limit of Quantification (LOQ) 0.515 - 1.448 mg/L[3]1.05 mcg/mL
Precision (RSD%) < 0.25% (n=4)[3]< 15%
Accuracy (Recovery %) 83.2 - 108.9%[3]80 - 120%

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the cross-validation of analytical methods. The following sections outline generalized yet detailed methodologies for the HPLC-UV/Vis and UPLC-MS/MS analysis of Rauwolfia alkaloids, which can be adapted for this compound.

Sample Preparation (General)

A standardized sample preparation protocol is crucial for obtaining comparable results between different analytical methods. A typical procedure for extracting alkaloids from plant material or a formulation matrix involves:

  • Extraction: Sonication or reflux extraction of the powdered plant material or formulation with a suitable solvent, such as methanol (B129727) or a methanol-chloroform mixture.

  • Filtration: Removal of particulate matter by filtering the extract through a 0.45 µm or 0.22 µm syringe filter.

  • Dilution: Diluting the filtrate with the mobile phase to a concentration within the linear range of the analytical method.

HPLC-UV/Vis Method

This method is suitable for the routine quantification of this compound in herbal extracts and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer) and an organic phase (e.g., acetonitrile (B52724) or methanol). A typical mobile phase could be a mixture of acetonitrile and water.

  • Flow Rate: 0.8 to 1.2 mL/min.

  • Column Temperature: 25 - 35 °C.

  • Detection: UV detection at the maximum absorbance wavelength (λmax) of this compound, which for many indole alkaloids is around 280 nm.[1]

  • Injection Volume: 10 - 20 µL.

UPLC-MS/MS Method

This highly sensitive and selective method is ideal for the quantification of this compound in complex matrices such as plasma, urine, and tissue homogenates, as well as for trace analysis in herbal products.

  • Instrumentation: An Ultra-High-Performance Liquid Chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) to enable rapid and high-resolution separations.

  • Mobile Phase: A gradient elution is typically employed, consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[4]

  • Flow Rate: 0.2 - 0.4 mL/min.[4]

  • Column Temperature: 35 - 45 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is generally used for the analysis of alkaloids.

  • MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, which involves monitoring a specific precursor ion to product ion transition for this compound and an internal standard. This enhances selectivity and sensitivity.

  • Injection Volume: 1 - 5 µL.

Visualizing the Cross-Validation Workflow

A systematic workflow is essential for the robust cross-validation of analytical methods. The following diagram illustrates the key stages involved in comparing and validating the HPLC-UV/Vis and UPLC-MS/MS methods for the analysis of this compound.

CrossValidationWorkflow A Define Analytical Requirements (Sensitivity, Selectivity, Cost) B Develop HPLC-UV/Vis Method A->B C Develop UPLC-MS/MS Method A->C D Method Validation (ICH Guidelines) - Linearity, Accuracy, Precision - LOD, LOQ, Robustness B->D E Method Validation (ICH Guidelines) - Linearity, Accuracy, Precision - LOD, LOQ, Robustness C->E G Analyze Samples by Both Methods D->G E->G F Prepare Standard and QC Samples F->G H Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) G->H I Assess Method Correlation and Bias H->I J Select Appropriate Method for Intended Use I->J

References

Validating the Anti-inflammatory Effects of Rauvotetraphylline B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Rauvotetraphylline B against two well-established anti-inflammatory agents, Parthenolide and Dexamethasone. The information presented herein is intended to support further research and development of novel anti-inflammatory therapeutics.

Executive Summary

This compound, a Rubiaceae-type cyclopeptide also known as RA-V, demonstrates potent anti-inflammatory activity by directly targeting and inhibiting Transforming growth factor-β-activated kinase 1 (TAK1), a key upstream kinase in the NF-κB signaling pathway.[1] This mechanism offers a distinct advantage over other anti-inflammatory agents. This guide presents a comparative analysis of this compound with Parthenolide, a sesquiterpene lactone that inhibits the IκB kinase (IKK) complex, and Dexamethasone, a synthetic glucocorticoid with broad anti-inflammatory actions. The following sections detail their mechanisms of action, comparative in vitro efficacy, and relevant experimental protocols.

Comparative Analysis of Anti-inflammatory Activity

The following table summarizes the in vitro efficacy of this compound, Parthenolide, and Dexamethasone in inhibiting the NF-κB signaling pathway, a central mediator of inflammation.

CompoundTargetCell LineIC50 (nM)
This compound (RA-V) TAK1HEK293T64.58[2]
HeLa170.78[2]
Parthenolide IKKβVarious~5,000 - 10,000
Dexamethasone Glucocorticoid ReceptorVariousVaries (indirect inhibition)

Note: The IC50 values for Parthenolide and Dexamethasone can vary significantly depending on the cell type and experimental conditions. The provided range for Parthenolide is an approximation based on available literature. Dexamethasone acts indirectly on the NF-κB pathway, making direct IC50 comparisons for NF-κB inhibition challenging.

Mechanism of Action Signaling Pathways

The distinct mechanisms by which this compound, Parthenolide, and Dexamethasone exert their anti-inflammatory effects are visualized below.

G cluster_Rauvo This compound cluster_Parth Parthenolide cluster_Dexa Dexamethasone This compound This compound TAK1 TAK1 This compound->TAK1 IKK Complex IKK Complex TAK1->IKK Complex IκBα IκBα IKK Complex->IκBα P NF-κB NF-κB IκBα->NF-κB Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Activation Parthenolide Parthenolide IKKβ IKKβ Parthenolide->IKKβ IκBα_p IκBα_p IKKβ->IκBα_p P NF-κB_p NF-κB_p IκBα_p->NF-κB_p Pro-inflammatory Genes_p Pro-inflammatory Genes_p NF-κB_p->Pro-inflammatory Genes_p Activation Dexamethasone Dexamethasone GR GR Dexamethasone->GR GRE GRE GR->GRE Binding NF-κB_d NF-κB_d GR->NF-κB_d Inhibition Anti-inflammatory Genes Anti-inflammatory Genes GRE->Anti-inflammatory Genes Activation Pro-inflammatory Genes_d Pro-inflammatory Genes_d NF-κB_d->Pro-inflammatory Genes_d Activation

Figure 1. Mechanisms of Action

Experimental Protocols

To facilitate reproducible and comparative studies, detailed protocols for key in vitro and in vivo assays are provided below.

In Vitro: NF-κB Luciferase Reporter Assay

This assay quantitatively measures the activity of the NF-κB signaling pathway in response to inflammatory stimuli and the inhibitory effects of test compounds.

G Seed HEK293T cells Seed HEK293T cells Transfect with NF-κB luciferase reporter plasmid Transfect with NF-κB luciferase reporter plasmid Seed HEK293T cells->Transfect with NF-κB luciferase reporter plasmid Pre-treat with compound (this compound, etc.) Pre-treat with compound (this compound, etc.) Transfect with NF-κB luciferase reporter plasmid->Pre-treat with compound (this compound, etc.) Stimulate with TNF-α Stimulate with TNF-α Pre-treat with compound (this compound, etc.)->Stimulate with TNF-α Lyse cells and measure luciferase activity Lyse cells and measure luciferase activity Stimulate with TNF-α->Lyse cells and measure luciferase activity Analyze data Analyze data Lyse cells and measure luciferase activity->Analyze data

Figure 2. NF-κB Luciferase Assay Workflow

Protocol:

  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Transfection: Seed cells in a 96-well plate. Transfect cells with an NF-κB-dependent luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, Parthenolide, or Dexamethasone. Incubate for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to the wells. Incubate for 6-8 hours.

  • Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition for each compound concentration compared to the TNF-α stimulated control. Determine the IC50 value for each compound.

In Vitro: Cytokine Measurement in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the measurement of pro-inflammatory cytokines, such as TNF-α and IL-6, released from macrophages upon stimulation with lipopolysaccharide (LPS).

G Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with compound Pre-treat with compound Seed RAW 264.7 cells->Pre-treat with compound Stimulate with LPS Stimulate with LPS Pre-treat with compound->Stimulate with LPS Collect supernatant Collect supernatant Stimulate with LPS->Collect supernatant Measure cytokine levels by ELISA Measure cytokine levels by ELISA Collect supernatant->Measure cytokine levels by ELISA Analyze data Analyze data Measure cytokine levels by ELISA->Analyze data

Figure 3. Cytokine Measurement Workflow

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Seed cells in a 96-well plate. Pre-treat with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the concentration of each cytokine in the samples. Calculate the percentage of inhibition for each compound concentration.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a widely used animal model to assess the acute anti-inflammatory activity of compounds.

G Administer compound or vehicle Administer compound or vehicle Inject carrageenan into rat paw Inject carrageenan into rat paw Administer compound or vehicle->Inject carrageenan into rat paw Measure paw volume at different time points Measure paw volume at different time points Inject carrageenan into rat paw->Measure paw volume at different time points Calculate percentage inhibition of edema Calculate percentage inhibition of edema Measure paw volume at different time points->Calculate percentage inhibition of edema

Figure 4. Paw Edema Experiment Workflow

Protocol:

  • Animals: Use male Wistar rats (180-200 g).

  • Treatment: Administer the test compounds (this compound, Parthenolide, or Dexamethasone) or vehicle intraperitoneally or orally at various doses.

  • Induction of Edema: After a set pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the increase in paw volume for each group. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

This compound emerges as a highly potent inhibitor of the NF-κB signaling pathway with a specific and targeted mechanism of action on TAK1. Its low nanomolar IC50 values in vitro suggest a promising therapeutic potential for inflammatory diseases. This guide provides the foundational data and methodologies for researchers to further investigate and validate the anti-inflammatory effects of this compound in comparison to other established anti-inflammatory agents. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

Comparative Analysis of Rauvotetraphylline Analogs: A Guide to Structural Activity Relationships in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural activity relationships (SAR) of Rauvotetraphylline analogs and related indole (B1671886) alkaloids, focusing on their cytotoxic activities against various cancer cell lines. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to facilitate the rational design of novel and more effective anticancer agents based on the Rauvolfia alkaloid scaffold.

I. Quantitative Comparison of Cytotoxic Activity

While specific SAR studies on a broad range of Rauvotetraphylline analogs are limited in the public domain, research on structurally related Rauwolfia alkaloids, such as yohimbine (B192690), provides valuable insights into the structural features influencing cytotoxicity. The following table summarizes the in vitro cytotoxic activity (IC50 values) of novel, conformationally liberated yohimbine analogs against human pancreatic (PATU-8988) and gastric (SGC-7901) cancer cell lines, as well as a normal human gastric mucosal cell line (GES-1).[1][2][3]

Compound IDPancreatic Cancer (PATU-8988) IC50 (μM)Gastric Cancer (SGC-7901) IC50 (μM)Normal Gastric Mucosa (GES-1) IC50 (μM)
15a 104.3 ± 4.5115.7 ± 5.8124.3 ± 6.2
16a 98.7 ± 3.9109.2 ± 4.9118.5 ± 5.9
16b 112.5 ± 5.6123.8 ± 6.2135.4 ± 6.8
17 125.6 ± 6.395.4 ± 4.8110.1 ± 5.5

Data presented as mean ± standard deviation from three independent experiments.[1]

Analysis of Structure-Activity Relationship:

The presented data on these novel yohimbine analogs, while modest in potency, reveals interesting trends.[1] Compound 17 , which possesses a unique pentacyclic urea (B33335) core, demonstrates a degree of selective cytotoxicity against the gastric cancer cell line SGC-7901 compared to the pancreatic cancer cell line and the normal gastric mucosal cell line.[1][3] This suggests that modifications leading to novel polycyclic frameworks may be a promising strategy for enhancing both potency and selectivity. The other analogs (15a , 16a , 16b ), which are de-rigidified versions of the yohimbine scaffold, show comparable, moderate cytotoxicity across the tested cell lines.[1][2]

II. Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of indole alkaloid cytotoxicity.

A. Cell Proliferation and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4]

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., PATU-8988, SGC-7901) and a normal cell line (e.g., GES-1) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Seed the cells in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

2. Compound Treatment:

  • Prepare stock solutions of the test compounds (yohimbine analogs) in dimethyl sulfoxide (B87167) (DMSO).

  • Create a series of dilutions of the test compounds in the culture medium.

  • Replace the existing medium in the 96-well plates with the medium containing various concentrations of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[4]

3. Incubation and MTT Addition:

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Following the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.[5]

4. Formazan (B1609692) Solubilization and Absorbance Measurement:

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[4]

B. Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Cell Treatment and Harvesting:

  • Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24 to 48 hours.

  • After treatment, collect both adherent and floating cells.

2. Staining:

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

3. Incubation and Flow Cytometry:

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.[5]

III. Signaling Pathways and Mechanisms of Action

Rauwolfia alkaloids exert their anticancer effects through the modulation of various signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. Reserpine (B192253), another well-studied indole alkaloid from Rauwolfia serpentina, has been shown to induce apoptosis in cancer cells by modulating the STAT3 and NF-κB signaling pathways.[6]

A. Reserpine-Induced Apoptotic Pathway

Reserpine treatment can lead to the suppression of anti-apoptotic proteins like Bcl-2, while increasing the expression of pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then activates caspase-9 and subsequently caspase-3, culminating in DNA fragmentation and apoptotic cell death.[6] Furthermore, reserpine has been found to inhibit the nuclear translocation of NF-κB and STAT3, which are key transcription factors involved in promoting cell survival and proliferation.[6]

Reserpine_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Reserpine Reserpine STAT3 STAT3 Reserpine->STAT3 inhibits NFkB NF-κB Reserpine->NFkB inhibits Bcl2 Bcl-2 (Anti-apoptotic) Reserpine->Bcl2 inhibits Bax Bax (Pro-apoptotic) Reserpine->Bax activates STAT3_nuc STAT3 STAT3->STAT3_nuc translocation NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Mito Mitochondrial Membrane Bcl2->Mito inhibits disruption Bax->Mito disrupts CytoC_cyto Cytochrome c Casp9 Caspase-9 CytoC_cyto->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates DNA_frag DNA Fragmentation Casp3->DNA_frag Mito->CytoC_cyto release CytoC_mito Cytochrome c Proliferation Cell Proliferation & Survival STAT3_nuc->Proliferation NFkB_nuc->Proliferation Apoptosis Apoptosis DNA_frag->Apoptosis

Caption: Reserpine-induced apoptosis via inhibition of STAT3/NF-κB and modulation of Bcl-2 family proteins.

B. Experimental Workflow for Cytotoxicity Screening and Mechanistic Studies

The following diagram illustrates a typical workflow for the evaluation of novel anticancer compounds, from initial screening to mechanistic elucidation.

Experimental_Workflow start Synthesis of Rauvotetraphylline Analogs screen In Vitro Cytotoxicity Screening (MTT/SRB Assay) start->screen select Selection of Lead Compounds (Based on IC50 values) screen->select apoptosis Apoptosis Assays (Annexin V/PI, Cell Cycle) select->apoptosis pathway Signaling Pathway Analysis (Western Blot, etc.) apoptosis->pathway end Lead Optimization & Further Development pathway->end

Caption: A streamlined workflow for the discovery and development of novel anticancer agents.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Rauvotetraphylline B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Rauvotetraphylline B is a natural alkaloid isolated from Rauvolfia tetraphylla.[1][] As with many alkaloids, it may possess significant biological activity, and appropriate safety measures must be taken to minimize exposure.

Personal Protective Equipment (PPE)

The cornerstone of safely handling potent compounds like this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for various activities.

PPE ComponentSpecificationRecommended Use
Gloves Chemically resistant nitrile gloves, double-gloved.[3] Ensure gloves are ASTM D6978-05 compliant.Required for all handling activities, including preparation, administration, and disposal.[3]
Gown Disposable, solid-front gown with back closure, made of a non-absorbent material (e.g., polyethylene-coated polypropylene).[3]Required when there is a potential for splashing or contamination of clothing.[3]
Eye and Face Protection Safety glasses with side shields or splash goggles.[3] A face shield worn over goggles is required when there is a significant risk of splashing.Required for all handling activities.[3]
Respiratory Protection NIOSH-approved N95 or higher filtering facepiece respirator.[3] For potential vapors, a respirator with an organic vapor cartridge is recommended.Required when handling powders or when aerosols may be generated.[3][4]

Experimental Protocols

Adherence to strict operational procedures is critical to ensure a safe working environment.

1. Preparation and Pre-Handling:

  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.[3]

  • Material Preparation: Before starting any work, gather all necessary materials, including vials, solvents, pipettes, and specifically labeled waste containers.

  • PPE Donning: Put on all required PPE in the correct order: gown, inner gloves, respiratory protection, eye and face protection, and then outer gloves.

2. Handling and Reconstitution:

  • Weighing and Transfer: Handle solid this compound with extreme care to minimize dust generation. Use a spatula for transfers. Weighing should be done within a containment system like a glove box or a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add solvents slowly to the solid to avoid splashing.

  • General Handling: Always handle the compound within the designated ventilated enclosure.

3. Post-Handling and Cleanup:

  • Decontamination: Thoroughly clean all equipment and the work area after use. Use an appropriate solvent to decontaminate surfaces.

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination. The outer gloves should be removed and disposed of within the containment area. The remaining PPE should be removed after leaving the immediate work area.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

1. Immediate Actions:

  • Alert Others: Immediately alert others in the vicinity.

  • Evacuate: Evacuate the immediate area.

  • Restrict Access: Cordon off the spill area to prevent further contamination.[3]

2. Spill Cleanup Procedure (for a small, manageable spill):

  • Assemble Spill Kit: Obtain a chemical spill kit.

  • Don PPE: Wear two pairs of chemically resistant gloves, a disposable gown, eye protection, and a NIOSH-approved respirator.[3]

  • Containment: Cover the spill with an absorbent material from the spill kit.

  • Cleanup: Carefully collect the absorbed material and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent.

Waste Disposal Plan

Proper disposal of contaminated waste is essential to prevent environmental contamination and accidental exposure.

  • Segregation: All waste contaminated with this compound, including solid waste, solutions, and used PPE, must be segregated into a clearly labeled hazardous waste container.[4]

  • Containerization: Use leak-proof and clearly labeled containers for all waste streams.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Operational Workflow for Handling Potent Compounds

Operational_Workflow Figure 1: General Workflow for Handling Potent Powdered Compounds cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area 1. Designate Work Area (Fume Hood / BSC) gather_materials 2. Gather All Materials (Chemical, Solvents, PPE, Waste Bins) prep_area->gather_materials don_ppe 3. Don Appropriate PPE gather_materials->don_ppe weigh 4. Weigh Compound (In Ventilated Enclosure) don_ppe->weigh reconstitute 5. Reconstitute / Prepare Solution weigh->reconstitute spill Spill Event weigh->spill experiment 6. Perform Experiment reconstitute->experiment reconstitute->spill decontaminate 7. Decontaminate Work Area & Equipment experiment->decontaminate dispose_waste 8. Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe 9. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands spill_protocol Activate Spill Protocol spill->spill_protocol

Caption: Figure 1: General Workflow for Handling Potent Powdered Compounds

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.